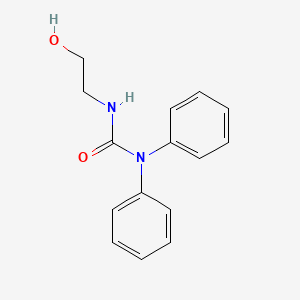

N-(2-Hydroxyethyl)-N',N'-diphenyl urea

Descripción

Propiedades

Número CAS |

6123-87-1 |

|---|---|

Fórmula molecular |

C15H16N2O2 |

Peso molecular |

256.30 g/mol |

Nombre IUPAC |

3-(2-hydroxyethyl)-1,1-diphenylurea |

InChI |

InChI=1S/C15H16N2O2/c18-12-11-16-15(19)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H,16,19) |

Clave InChI |

MTNIIWYHKGRXAD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea typically involves the reaction of diphenylamine with ethylene carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the desired product. The reaction conditions generally include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as potassium carbonate or ammonium hydroxide can enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxyethyl)-N’,N’-diphenyl urea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-Hydroxyethyl)-N’,N’-diphenyl urea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-N’,N’-diphenyl urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

N,N'-Diphenyl Urea (CAS 102-07-8)

- Structure : Lacks the hydroxyethyl group, featuring only phenyl substituents on both urea nitrogens.

- Properties : Exhibits higher thermal stability, with decomposition enthalpy of 181.7 ± 4.2 kJ/mol in solid phase .

- Applications : Used in polymer synthesis and as a precursor in carbamate degradation reactions .

- Key Difference : The absence of the hydroxyethyl group reduces hydrogen-bonding capacity and hydrophilicity compared to the target compound.

N-Methyl-N,N'-diphenyl Urea

- Structure : Methyl (-CH₃) replaces the hydroxyethyl group.

- Properties : Increased hydrophobicity due to the methyl group, leading to lower water solubility. Resonance structures suggest enhanced electron-donating effects from methyl vs. hydroxyethyl groups .

- Applications : Explored in agrochemicals (e.g., herbicides) due to its stability and lipophilicity .

N-(3,4-Dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl] Urea

- Structure : Contains chlorophenyl and methoxyphenyl groups.

- Properties : The electron-withdrawing chlorine atoms and methoxy groups enhance reactivity in electrophilic substitutions. Used as a herbicide with moderate environmental persistence .

Physicochemical Properties

*Estimated values based on structural analogs.

Toxicity and Environmental Impact

Q & A

Q. How do the conformational dynamics of N-(2-Hydroxyethyl)-N',N'-diphenyl urea influence its intermolecular interactions in solid-state structures?

- Conformational Analysis : The hydroxyethyl group introduces rotational flexibility, affecting hydrogen-bonding networks. Studies on analogous diphenyl ureas reveal that substituents like methyl or thiazolyl groups alter crystal packing via van der Waals interactions and π-π stacking .

- Methodology : X-ray crystallography or DFT-based computational modeling (e.g., Gaussian or ORCA software) can predict preferred conformers and their impact on supramolecular assembly .

Q. What methodologies are recommended for resolving contradictory data regarding the biological activity of N-(2-Hydroxyethyl)-N',N'-diphenyl urea across different studies?

- Purity Validation : Use HPLC or GC-MS to rule out impurities (e.g., unreacted aniline or byproducts) that may skew bioactivity results .

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Dose-Response Analysis : Compare EC₅₀ values across studies, accounting for variations in permeability (logP) caused by the hydroxyethyl group’s hydrophilicity .

Q. How can computational chemistry predict the binding affinity of N-(2-Hydroxyethyl)-N',N'-diphenyl urea to biological targets like kinase enzymes?

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions between the urea moiety and ATP-binding pockets. The hydroxyethyl group may form hydrogen bonds with catalytic lysine residues.

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, highlighting key residues for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.